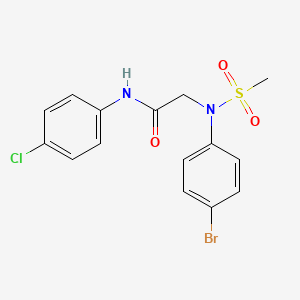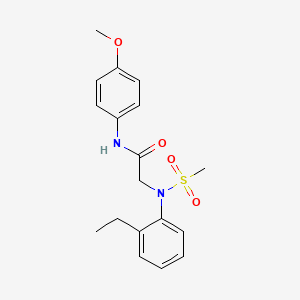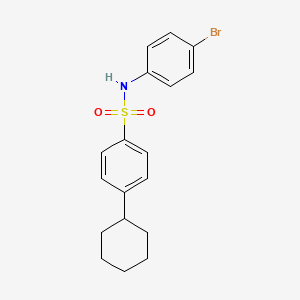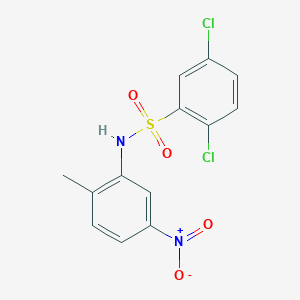
N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). The compound was first synthesized in 2008 by Bayer Pharma AG and has since been extensively studied for its potential therapeutic applications in various diseases.
作用機序
SGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a secondary messenger that plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. BAY 73-6691 selectively inhibits N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, leading to increased levels of cGMP and subsequent vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have potent vasodilatory and anti-inflammatory effects in various preclinical models. The compound has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. Additionally, BAY 73-6691 has been shown to reduce renal fibrosis and inflammation in animal models of diabetic nephropathy.
実験室実験の利点と制限
BAY 73-6691 has several advantages for lab experiments. The compound is highly selective for N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide and has minimal off-target effects. Additionally, BAY 73-6691 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, BAY 73-6691 has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the research and development of BAY 73-6691. One potential application is in the treatment of pulmonary arterial hypertension, a disease characterized by elevated pulmonary arterial pressure and right ventricular dysfunction. BAY 73-6691 has shown promise in preclinical models of pulmonary hypertension and may have potential as a therapeutic agent in this disease. Additionally, BAY 73-6691 may have potential in the treatment of heart failure, a condition characterized by impaired cardiac function and reduced exercise tolerance. Finally, BAY 73-6691 may have potential in the treatment of diabetic nephropathy, a complication of diabetes characterized by renal fibrosis and inflammation. Further research is needed to fully understand the potential therapeutic applications of BAY 73-6691 in these diseases.
科学的研究の応用
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and diabetic nephropathy. The compound works by selectively inhibiting N~2~-(4-bromophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and anti-inflammatory effects.
特性
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(14-8-2-11(16)3-9-14)10-15(20)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMRNCBRYUMURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3445449.png)
![N-(3-aminophenyl)-3-{[(3-aminophenyl)amino]sulfonyl}benzamide](/img/structure/B3445462.png)

![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)-N-phenylbenzamide](/img/structure/B3445480.png)
![3-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3445487.png)
![3-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3445490.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3445502.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3445508.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3445524.png)
![2'-[(1-naphthylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3445544.png)